Z-L-proline beta-naphthylamide

Descripción general

Descripción

Z-L-proline beta-naphthylamide is a biochemical used for proteomics research . It is a proline derivative .

Molecular Structure Analysis

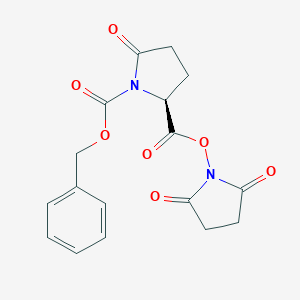

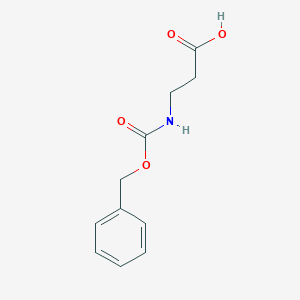

The molecular formula of Z-L-proline beta-naphthylamide is C23H22N2O3, and it has a molecular weight of 374.43 g/mol . The structure of this compound is not directly provided in the search results.Chemical Reactions Analysis

Z-L-proline beta-naphthylamide is a substrate used for testing enzyme activity . Proline-based reactions are known to be catalyzed by L-proline, which is a small, non-toxic, and readily available molecule . The first intermolecular direct enantioselective aldol reaction catalyzed by L-proline was reported using acetone and 4-nitrobenzaldehyde as the substrates .Aplicaciones Científicas De Investigación

Enzyme Activity Testing

“Z-L-proline beta-naphthylamide” is often used as a substrate for testing enzyme activity . It can be used in various biochemical assays to study the function and behavior of certain enzymes. The compound can interact with the enzyme, leading to a reaction that can be measured and analyzed.

Biochemical Analyses

Detecting and quantifying amino acids is vital in biochemical analyses . “Z-L-proline beta-naphthylamide”, being an amino acid derivative, can be used in these analyses. It can help in understanding the role and function of amino acids in various biological processes.

Diagnosis of Metabolic Disorders

“Z-L-proline beta-naphthylamide” holds significant relevance for various metabolic disorders in living organisms, particularly in humans . For instance, it can be used in the diagnosis of hyperprolinemia, a condition that arises when ineffective breakdown of L-Proline occurs due to enzyme deficiencies, leading to its accumulation in the body .

Molecular Imprinting

Molecular imprinting is a technique for detecting target molecules like proteins, peptides, amino acids, or ions with high selectivity . “Z-L-proline beta-naphthylamide” can be used in this technique to create molecularly imprinted polymers (MIPs) for the specific recognition of L-Proline .

Nanoscale Applications

Nanoparticles, with significant surface area-to-volume ratios, enable high-level mass transfer and binding kinetics, making them ideal for nano-scale sensitive applications . “Z-L-proline beta-naphthylamide” can be used in the synthesis of nanoparticles for such applications .

Biomarker Detection

“Z-L-proline beta-naphthylamide” can be used in the detection of biomarkers . Biomarkers are biological molecules found in blood, other body fluids, or tissues that are a sign of a normal or abnormal process, or of a condition or disease. They can be used to see how well the body responds to a treatment for a disease or condition .

Mecanismo De Acción

Target of Action

Z-L-Proline Beta-Naphthylamide primarily targets Prolyl Endopeptidase (PEP) . PEP is an enzyme that cleaves peptide bonds on the C-terminal side of proline residues, playing a crucial role in the metabolism of proteins and peptides.

Mode of Action

Z-L-Proline Beta-Naphthylamide acts as a substrate for the enzyme PEP . The compound’s interaction with PEP leads to its hydrolysis, releasing a colorless free beta-naphthylamine derivative .

Biochemical Pathways

The hydrolysis of Z-L-Proline Beta-Naphthylamide by PEP affects the protein metabolism pathway . The released beta-naphthylamine derivative can further couple with a diazo dye coupler to produce a pink to red color , which can be used to monitor the activity of PEP.

Result of Action

The hydrolysis of Z-L-Proline Beta-Naphthylamide by PEP results in the production of a colorless free beta-naphthylamine derivative . This derivative can be used to monitor the activity of PEP, providing a valuable tool for proteomics research .

Safety and Hazards

Z-L-proline beta-naphthylamide is classified as Carcinogenicity (Category 1B), H350 according to the Safety Data Sheet . It may cause cancer . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

benzyl (2S)-2-(naphthalen-2-ylcarbamoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-22(24-20-13-12-18-9-4-5-10-19(18)15-20)21-11-6-14-25(21)23(27)28-16-17-7-2-1-3-8-17/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,24,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQYOPCQZVPOCL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435802 | |

| Record name | Z-L-proline beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-proline beta-naphthylamide | |

CAS RN |

86925-99-7 | |

| Record name | Z-L-proline beta-naphthylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-L-proline β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)